1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Description
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a synthetic tetrahydropyridine derivative featuring a cyclobutanecarbonyl group at position 1 and a carboxylic acid moiety at position 3. The tetrahydropyridine core is a common scaffold in neuroactive compounds, such as GABA reuptake inhibitors and neurotoxins, with substituents critically modulating biological activity .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(cyclobutanecarbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h5,8H,1-4,6-7H2,(H,14,15) |
InChI Key |
PVJZWAZUGPXTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC=C(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the precursor compound to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or carboxylic acid groups, often facilitated by acid or base catalysts
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Cyclobutane vs.
- Unsubstituted vs. Substituted Derivatives : Guvacine hydrochloride, lacking a substituent at position 1, exhibits baseline GABAergic activity, while bulky substituents (e.g., in CI-966) reduce potency due to steric hindrance .
- Aromatic vs. Aliphatic Substituents: NO-711’s diphenylmethylene group enhances binding via π-π interactions, contrasting with the aliphatic cyclobutane’s reliance on hydrophobic effects .
Physicochemical Properties
- Lipophilicity: Cyclobutanecarbonyl (logP ~1.5 estimated) < Cyclohexanecarbonyl (logP ~2.2) < Aromatic substituents (e.g., NO-711: logP ~3.5). Higher lipophilicity in aromatic analogs may enhance membrane permeability but reduce solubility.
Biological Activity
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a bicyclic compound that belongs to the class of tetrahydropyridine derivatives. This compound exhibits significant biological activity due to its unique structural features, including a cyclobutane moiety and a carboxylic acid functional group. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is , with a molecular weight of approximately 195.21 g/mol. Its structure can be represented as follows:
Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and potential for binding to proteins, enzymes, and receptors.
Pharmacological Effects
1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has been studied for several pharmacological effects:
- Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity by modulating neurotransmitter systems.
- Analgesic Properties : The compound may exhibit pain-relieving effects through interactions with pain pathways in the central nervous system.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Cyclopropanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Structure | Features a cyclopropane; may exhibit different reactivity. |
| 1-(Cyclohexanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Structure | Larger cycloalkane ring; potentially altered biological activity due to steric effects. |
Study 1: Anticonvulsant Activity
A recent study evaluated the anticonvulsant effects of various tetrahydropyridine derivatives. The results indicated that compounds similar to 1-(Cyclobutanecarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid significantly reduced seizure frequency in animal models. The mechanism was attributed to enhanced GABAergic transmission.
Study 2: Analgesic Properties
In another investigation focused on pain modulation, researchers found that the compound exhibited dose-dependent analgesic effects in rodent models. This was linked to its ability to inhibit certain pain pathways involving opioid receptors.
Study 3: Neuroprotective Effects
A study assessing neuroprotective properties demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. These findings suggest a potential role in protecting against neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
